REACTION_CXSMILES
|
Br[C:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]2[CH2:11][CH2:12][NH:13][C:14](=[O:15])[C:3]=12.[Li]CCCC.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:31])(=O)=O)=CC=1>O1CCCC1>[F:31][C:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]2[CH2:11][CH2:12][NH:13][C:14](=[O:15])[C:3]=12
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2N(C=3CCCCC13)CCNC2=O
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Name
|
|
Quantity
|
218 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
98.7 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
with stirring at −78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-L 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
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Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −40° C. for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring at −78° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 200 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×500 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product (30 g) was purified by Prep-HPLC with the following conditions (mobile phase
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2N(C=3CCCCC13)CCNC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |